molecular formula C19H18N6O3S B10946373 (2E)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B10946373
M. Wt: 410.5 g/mol
InChI Key: ZEENBDQWIZPFAU-KEBDBYFISA-N
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Description

2-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of hydrazinecarbothioamide with an aldehyde or ketone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXY-3-NITROPHENYL)-3-PHENYLUREA: Similar in structure but lacks the pyrazole moiety.

    4-NITRO-1H-PYRAZOLE-3-CARBALDEHYDE: Contains the pyrazole moiety but differs in the functional groups attached.

Uniqueness

2-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a pyrazole moiety with a hydrazinecarbothioamide group. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C19H18N6O3S/c1-28-18-8-7-14(9-15(18)12-24-13-17(11-21-24)25(26)27)10-20-23-19(29)22-16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H2,22,23,29)/b20-10+

InChI Key

ZEENBDQWIZPFAU-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NC2=CC=CC=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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